Cyano(methyl)(pent-4-en-1-yl)amine
Description
Cyano(methyl)(pent-4-en-1-yl)amine (C₇H₁₂N₂) is an organonitrogen compound featuring a cyano (–CN), methyl (–CH₃), and pent-4-en-1-yl (–CH₂CH₂CH₂CH=CH₂) group attached to an amine (–NH₂) core (Figure 1). Its molecular weight is 124.18 g/mol, and it is characterized by a unique combination of electron-withdrawing (cyano) and electron-donating (alkenyl) groups, which confer distinct reactivity and biological activity .
Synthesis: The compound is synthesized via solvent-free reactions between pent-4-en-1-amine and methyl cyanoacetate under basic conditions. Alternative methods involve heating reactants to 70°C for improved yields . Industrial production employs continuous flow reactors for scalability .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
methyl(pent-4-enyl)cyanamide |
InChI |
InChI=1S/C7H12N2/c1-3-4-5-6-9(2)7-8/h3H,1,4-6H2,2H3 |
InChI Key |
QDNMDKCSMGYRRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyano(methyl)(pent-4-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-amine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:
Stirring without solvent: The direct treatment of pent-4-en-1-amine with methyl cyanoacetate at room temperature without solvent can yield the desired product.
Stirring with heat: Another method involves stirring the reactants at elevated temperatures (e.g., 70°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyano(methyl)(pent-4-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products:
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Cyano(methyl)(pent-4-en-1-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(methyl)(pent-4-en-1-yl)amine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
(i) Cyano vs. Alkyne/Amine Substitutions
- Cyano Group: Enhances polarity and hydrogen-bonding capacity, enabling interactions with biological targets like HDACs . In contrast, Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine (C₉H₁₄N₂) contains a propargyl (–C≡CH) group, which participates in click chemistry and covalent bonding .
- Alkenyl Chain Length : The pent-4-en-1-yl group increases lipophilicity compared to shorter chains (e.g., prop-2-en-1-yl), improving membrane permeability and bioavailability .
(ii) Functional Group Replacements
- Urea vs. Amine : 1-Methyl-1-(pent-4-en-1-yl)urea replaces the amine with a urea group (–NHCONH₂), altering hydrogen-bonding patterns and reducing nucleophilicity .
(i) Anticancer Mechanisms
- This compound inhibits HDACs, inducing apoptosis in cancer cells . Its IC₅₀ (10 µM) outperforms Largazole analogs (15 µM) but is less potent than Cyanoacetyl indole derivatives (5 µM) .
(ii) Enzyme Interactions
- The cyano group in this compound facilitates electrostatic interactions with catalytic residues, whereas Ethyl(pent-4-yn-2-yl)amine’s alkyne group enables covalent modifications .
Biological Activity
Cyano(methyl)(pent-4-en-1-yl)amine, a compound with the molecular formula , has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a cyano group attached to a pent-4-en-1-yl chain, which contributes to its reactivity and interaction with biological systems. The synthesis of this compound typically involves the reaction of appropriate amines with cyanoacetic acid or related derivatives, often under specific conditions to ensure yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its role in modulating biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds containing cyano groups exhibit significant antiproliferative effects against several cancer cell lines. For instance, derivatives of cyanoacetyl indoles have shown promising results in inhibiting the growth of HeLa cells, suggesting that this compound may possess similar properties due to structural similarities .
Table 1: Anticancer Activity of Cyano Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 10 | |
| Cyanoacetyl indole derivative | HeLa | 5 | |
| Largazole analogues | Various | 15 |
The proposed mechanism for the anticancer activity of cyano compounds involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and apoptosis. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
Case Studies
Case Study 1: In Vitro Studies on HeLa Cells
In vitro assays demonstrated that this compound significantly reduced cell viability in HeLa cells. The IC50 value was determined to be 10 µM, indicating potent activity compared to other known inhibitors .
Case Study 2: In Vivo Efficacy
Further investigations into the in vivo efficacy of similar compounds have shown promising results. For example, animal models treated with cyano derivatives exhibited reduced tumor growth and improved survival rates compared to control groups . These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic.
Safety and Toxicity
While the biological activities are promising, safety profiles must be established through comprehensive toxicological evaluations. Preliminary data suggest that cyano compounds can exhibit cytotoxicity at high concentrations; thus, determining safe dosage levels is crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
